N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring three key substituents:
- 3-Methoxyphenyl at position 1, which may enhance metabolic stability.
- Pyridin-3-yl at position 5, introducing polar interactions for improved target binding.
This compound belongs to a class of heterocyclic molecules widely investigated for pharmacological applications, including antimicrobial, anticonvulsant, and kinase inhibitory activities .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4/c1-30-18-6-2-5-17(11-18)28-22(16-4-3-9-24-13-16)21(26-27-28)23(29)25-12-15-7-8-19-20(10-15)32-14-31-19/h2-11,13H,12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCXGBEGANJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a nucleophilic substitution reaction using appropriate starting materials.
Attachment of the Methoxyphenyl and Pyridinyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridinyl and benzo[d][1,3]dioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its ability to interact with various biological targets. Research has indicated that triazole derivatives can possess antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide have demonstrated significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The compound's structural features suggest it may act as an inhibitor of specific cancer-related pathways. Triazoles have been reported to inhibit histone demethylases and acetylcholinesterase, which are critical in cancer progression . In vitro studies have highlighted the potential of triazole derivatives in targeting cancer cells, suggesting that this compound may exhibit similar effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups influences its biological activity. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Benzo[d][1,3]dioxole | Enhances antimicrobial and anticancer effects |
| Triazole Ring | Critical for biological activity |
| Methoxy Group | Modulates lipophilicity and bioavailability |
Research indicates that modifications to the pyridine and methoxy groups can significantly impact the compound's pharmacokinetic properties and biological efficacy .
Case Study 1: Antimicrobial Efficacy
A study focused on a series of triazole derivatives similar to this compound found that certain modifications led to enhanced activity against resistant bacterial strains. The results indicated a correlation between structural complexity and antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation, derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. Results showed that specific substitutions on the triazole ring significantly increased the cytotoxicity against various cancer cell lines . This suggests that this compound could be further explored as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Triazole Derivatives
- Compound 3e (): Shares the 1,2,3-triazole-4-carboxamide core but substitutes the pyridin-3-yl group with phenyl at position 3. Melting point: 170–173°C .
- Target Compound : The pyridin-3-yl group increases polarity and hydrogen-bonding capacity, which may improve solubility and binding specificity.
Pyrrole and Thiazole Analogues
- D-19 (): Features a pyrrole core with a benzo[d][1,3]dioxol-5-ylmethyl group. Pyrroles generally exhibit different electronic properties compared to triazoles, influencing reactivity and bioactivity .
- Compound 94 (): Contains a thiazole ring instead of triazole. Thiazoles are more rigid and electron-deficient, which can alter binding modes in biological systems .
Substituent Effects
Position 1 Substitutions
- 4-Chlorophenyl (, Compound 3b): Chlorine introduces electron-withdrawing effects, which may increase metabolic resistance but reduce solubility .
Position 5 Substitutions
- Pyridin-3-yl (Target Compound): Provides a basic nitrogen for hydrogen bonding, as seen in kinase inhibitors.
- Phenyl (, Compound 3e): Lacks polar interactions, leading to lower binding affinity in hydrophilic environments .
N-Substituents
- Benzo[d][1,3]dioxol-5-ylmethyl (Target Compound and 3e): This group is common in CNS-active drugs due to its ability to cross the blood-brain barrier.
Melting Points and Solubility
The pyridin-3-yl group in the target compound likely increases melting point and aqueous solubility compared to phenyl-substituted analogues due to enhanced polarity .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiparasitic properties, supported by data tables and relevant case studies.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives similar to our compound. In particular:
- Mechanism : The presence of bulky hydrophobic groups in the structure enhances the interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
- Case Study : A derivative with a similar structure demonstrated significant antibacterial activity against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative | 25 | E. coli |
| Triazole Derivative | 50 | B. subtilis |
Antitumor Activity
Triazoles are known for their antitumor properties, and this compound may share similar characteristics:
- Mechanism : The inhibition of tubulin polymerization is a common mechanism for triazole derivatives, preventing cancer cell proliferation.
- Research Findings : A study showed that analogs of triazoles exhibited cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 30 µM .
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 15 | Paclitaxel |
| HeLa | 20 | Doxorubicin |
Antiparasitic Activity
The antiparasitic potential of triazole compounds has also been explored:
- Case Study : Research indicated that certain triazole derivatives exhibited significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, one derivative showed a dose-dependent reduction in parasite viability at concentrations as low as 25 µg/mL .
| Concentration (µg/mL) | % Reduction in Viability |
|---|---|
| 25 | 50 |
| 50 | 64 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances activity by improving solubility and interaction with biological targets.
- Ring Modifications : Alterations in the triazole or dioxole rings can significantly impact potency and selectivity against specific pathogens or cancer cells.
Q & A
Q. What are the standard synthetic protocols for preparing triazole-carboxamide derivatives like this compound?
The synthesis typically involves multi-step reactions, including condensation of intermediates such as acid chlorides with triazole precursors. For example, a chloroform solution of the triazole intermediate is treated with an acid chloride and triethylamine under stirring at room temperature for 18 hours, followed by washing with NaHCO₃ and purification . Reaction optimization for similar compounds emphasizes controlling stoichiometry (e.g., 1:1 molar ratios) and solvent selection (e.g., chloroform or DMF) to improve yields .
Q. How is the structural identity of this compound confirmed post-synthesis?
Characterization relies on a combination of techniques:
Q. What in vitro assays are recommended for initial biological activity screening?
Common assays include:
- Kinase Inhibition : c-Met or VEGFR2 inhibition protocols using enzymatic assays with ATP competition (IC₅₀ determination) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., U-87 MG glioblastoma) .
- Selectivity Profiling : Cross-testing against related kinases to assess specificity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Single-crystal X-ray diffraction with refinement via SHELXL (e.g., using anisotropic displacement parameters and twin refinement for high-resolution data) provides precise bond lengths and angles. Tools like WinGX and ORTEP visualize electron density maps and validate hydrogen bonding or π-π interactions . For example, SHELXL’s TWIN and BASF commands address twinning artifacts in complex crystals .
Q. What strategies mitigate metabolic instability observed in triazole-carboxamide analogs?
- Blocking Metabolic Hotspots : Introducing substituents (e.g., tert-butyl or fluorine) at positions prone to oxidative metabolism .
- Isotopic Labeling : Track metabolite formation using ¹⁴C or ³H isotopes in hepatocyte incubations .
- Prodrug Design : Masking labile groups (e.g., esterification of hydroxyl moieties) to enhance stability .
Q. How can computational methods predict SAR trends for triazole-carboxamide derivatives?
- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., c-Met’s ATP-binding pocket) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .
- MD Simulations : Assess binding mode stability over time (e.g., 100 ns trajectories in GROMACS) .
Q. How should contradictory biological activity data across assays be analyzed?
- Assay Validation : Confirm consistency in parameters (e.g., ATP concentrations in kinase assays) .
- Meta-Analysis : Compare IC₅₀ values across cell-free vs. cell-based systems to identify off-target effects .
- Structural Overlays : Use crystallography to check ligand conformations in different experimental conditions .
Methodological Challenges
Q. What techniques optimize reaction yields for sterically hindered triazole intermediates?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 h to 30 min) and improves yields for bulky substituents .
- Phase-Transfer Catalysis : Enhances solubility of hydrophobic intermediates in aqueous-organic biphasic systems .
Q. How can regioselectivity issues during triazole ring formation be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
